

Eutectic Composition of Potassium Sodium Carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium sodium carbonate

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This technical guide provides a comprehensive overview of the eutectic composition of the binary system of potassium carbonate (K_2CO_3) and sodium carbonate (Na_2CO_3). This information is critical for applications in thermal energy storage, as a molten salt solvent in catalysis and synthesis, and in the manufacturing of glass and ceramics. This document details the eutectic point of this mixture, outlines the experimental protocols for its determination, and presents the data in a clear, accessible format.

Eutectic Point of the K_2CO_3 - Na_2CO_3 System

The eutectic composition is the specific mixture of components that has the lowest melting point of any possible mixture of those components. For the potassium carbonate and sodium carbonate system, this point has been determined through various thermal analysis techniques. The data from multiple studies are summarized below.

Table 1: Eutectic Composition and Temperature of the K_2CO_3 - Na_2CO_3 System

Eutectic Temperature (°C)	Mole Fraction Na ₂ CO ₃	Mole % Na ₂ CO ₃	Weight % Na ₂ CO ₃	Weight % K ₂ CO ₃	Reference
710 ± 2	0.55 - 0.58	55 - 58	52.81	47.19	[1]
704	0.58	58	-	-	[2]
710	-	-	47.19	52.81	

Note: Weight percentages are calculated based on the molar masses of Na₂CO₃ (105.99 g/mol) and K₂CO₃ (138.21 g/mol).

Experimental Protocols for Eutectic Determination

The determination of the eutectic composition of the K₂CO₃-Na₂CO₃ system is primarily achieved through thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA), often complemented by High-Temperature X-Ray Diffraction (HT-XRD) for structural analysis.

Sample Preparation

Accurate determination of the eutectic point requires meticulous sample preparation.

- **Drying:** High-purity potassium carbonate and sodium carbonate salts are dried at a temperature of 120°C to eliminate any moisture, which could affect the melting behavior.
- **Weighing and Mixing:** A series of mixtures with varying mole fractions of Na₂CO₃ and K₂CO₃ are prepared. To accurately pinpoint the eutectic, compositions are typically varied in small increments (e.g., 5-10 mol%) around the expected eutectic point. The components are precisely weighed using a microbalance and thoroughly mixed to ensure homogeneity.
- **Homogenization:** For optimal results, the mixture can be heated in a furnace to a temperature above the melting point of both components (e.g., 900°C), held for a period to ensure complete mixing in the liquid state, and then allowed to cool and solidify. The resulting solid is then ground into a fine powder.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the eutectic temperature and composition by measuring the heat flow into or out of a sample as it is heated or cooled. An innovative empirical method suggests that the maximum latent heat of fusion corresponds to the true eutectic composition.^{[3][4]}

Methodology:

- **Sample Encapsulation:** A small amount of the prepared salt mixture (typically 5-10 mg) is hermetically sealed in an inert crucible, commonly made of aluminum or alumina for high-temperature applications.
- **Heating Profile:** The sample is subjected to a controlled heating program in the DSC instrument under an inert atmosphere (e.g., nitrogen or argon) to prevent any oxidative reactions. A typical heating profile would be:
 - Hold at a temperature below the expected melting point (e.g., 500°C) to stabilize.
 - Ramp up the temperature at a constant rate (e.g., 5-10 °C/min) to a temperature above the liquidus line (e.g., 800°C).
 - Cool down at a controlled rate.
- **Data Analysis:** The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. For a eutectic mixture, a single, sharp melting peak is observed at the eutectic temperature. For off-eutectic compositions, two peaks may be observed: one for the eutectic melting and a broader one for the melting of the excess component. The latent heat of fusion is determined by integrating the area under the melting peak. By plotting the latent heat of fusion against the composition, the eutectic point can be identified as the composition with the highest latent heat of fusion.^{[3][4]}

High-Temperature X-Ray Diffraction (HT-XRD)

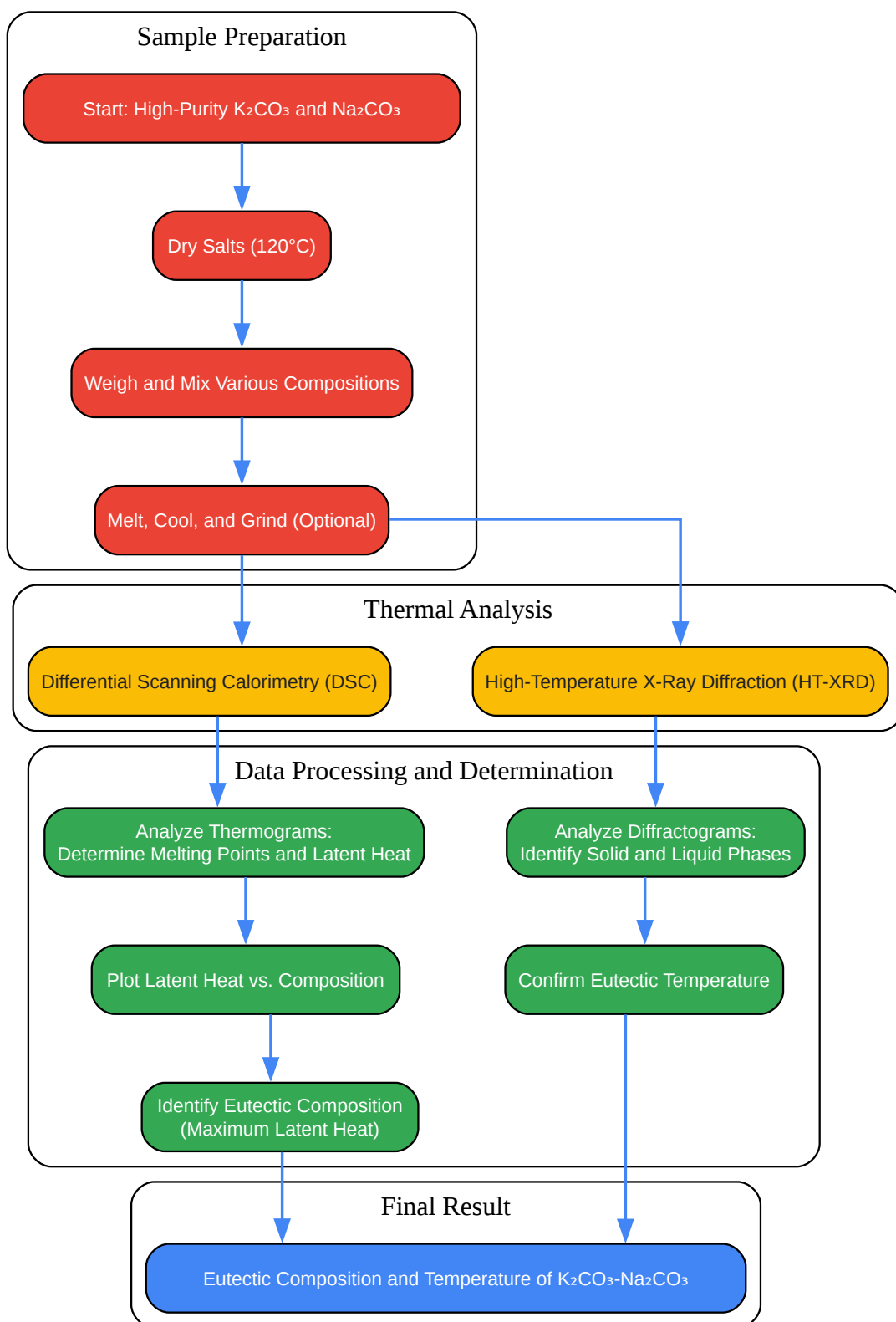
HT-XRD is used to identify the crystalline phases present in the mixture at different temperatures, confirming the solidus and liquidus temperatures.

Methodology:

- **Sample Mounting:** A thin layer of the powdered sample is placed on a high-temperature resistant sample holder within the XRD chamber.
- **Atmosphere Control:** The chamber is either evacuated to a high vacuum or filled with an inert gas to prevent sample oxidation at elevated temperatures.
- **In-situ Heating:** The sample is heated in stages, and XRD patterns are collected at various temperatures, particularly around the expected eutectic temperature.
- **Phase Identification:** The diffraction patterns reveal the crystalline phases present. Below the eutectic temperature, peaks corresponding to solid K_2CO_3 and Na_2CO_3 will be observed. At the eutectic temperature, the appearance of a liquid phase is indicated by a broad, diffuse scattering background, while the sharp diffraction peaks of the solid phases diminish. Above the liquidus temperature for a given composition, only the broad liquid scattering pattern will be present.

Experimental Workflow

The logical flow for the experimental determination of the eutectic composition of **potassium sodium carbonate** is illustrated in the following diagram.



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Caption: Experimental workflow for determining the eutectic composition.

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- To cite this document: BenchChem. [Eutectic Composition of Potassium Sodium Carbonate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087327#eutectic-composition-of-potassium-sodium-carbonate]

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